

fenazaquin metabolism in plants and animals

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Compound Focus: Fenazaquin

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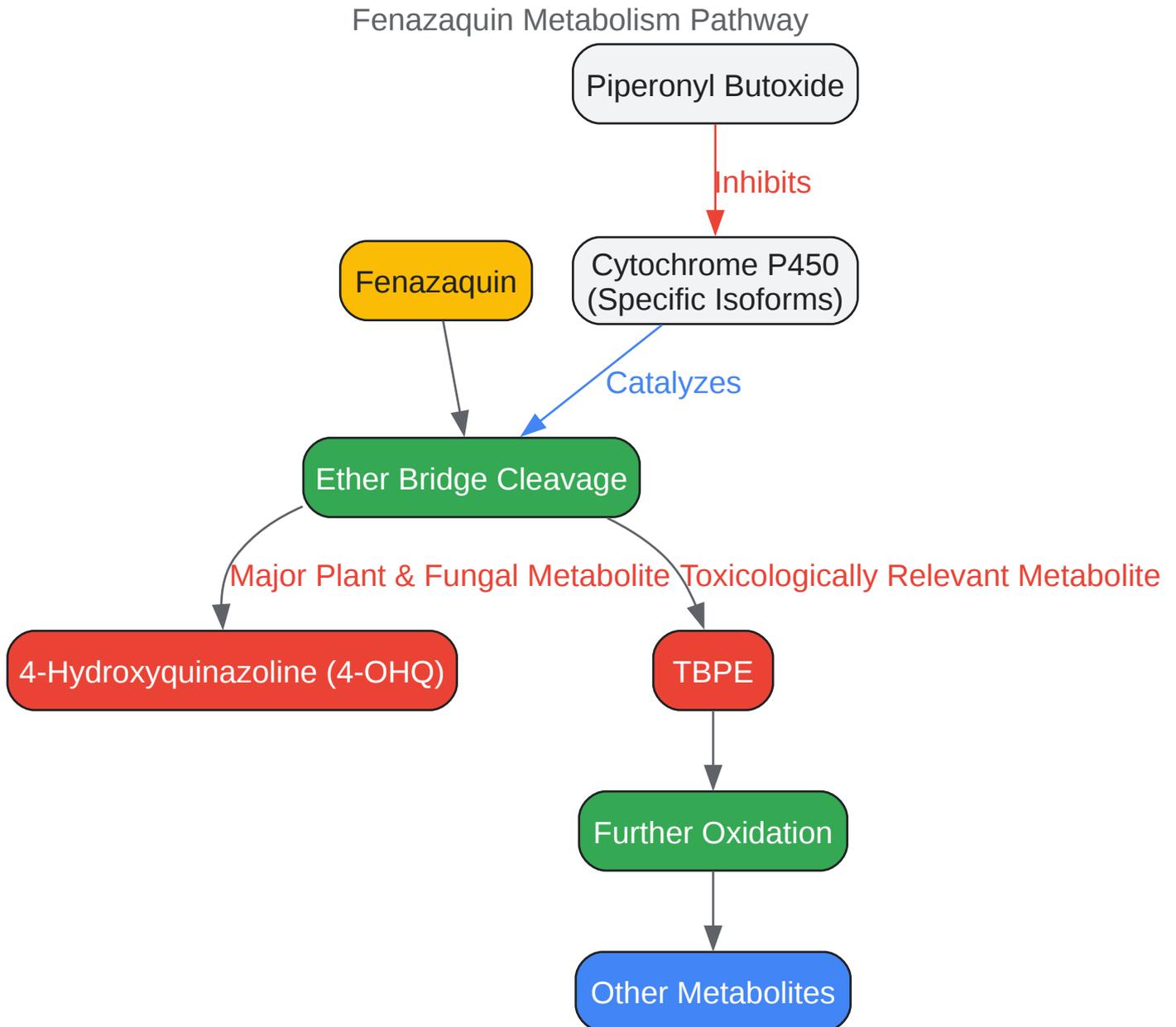
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Fenazaquin Metabolic Pathways and Products

The table below summarizes the primary metabolites of **fenazaquin** identified in plants and microorganisms, along with key characteristics.

Metabolite Name	System of Identification	Metabolic Pathway	Key Characteristics / Significance
Fenazaquin (Parent)	Plants (Fruit crops) [1], Fungi (<i>A. niger</i>) [2]	-	Major residue in crops; highly lipophilic (logP=5.5) [2]
TBPE (2-(4- <i>tert</i> -butylphenyl)ethanol)	Plants (Fruit crops) [1], Fungi (<i>A. niger</i>) [2]	Ether cleavage [2] [1]	Toxicologically relevant ; more toxic than parent; requires separate risk assessment [1] [3]
4-OHQ (Quinazolin-4-ol)	Plants (Fruit crops) [1], Fungi (<i>A. niger</i>) [2]	Ether cleavage [2] [1]	Formed especially during processing (e.g., pasteurization) [1]
4- <i>t</i> -butylphenethyl alcohol	Fungi (<i>A. niger</i>) [2]	Ether cleavage [2]	Major metabolite in fungal metabolism [2]

The metabolic pathway is consistent across systems, initiating with the cleavage of the ether bridge. The following diagram illustrates this primary pathway and the key enzymes involved in microorganisms.

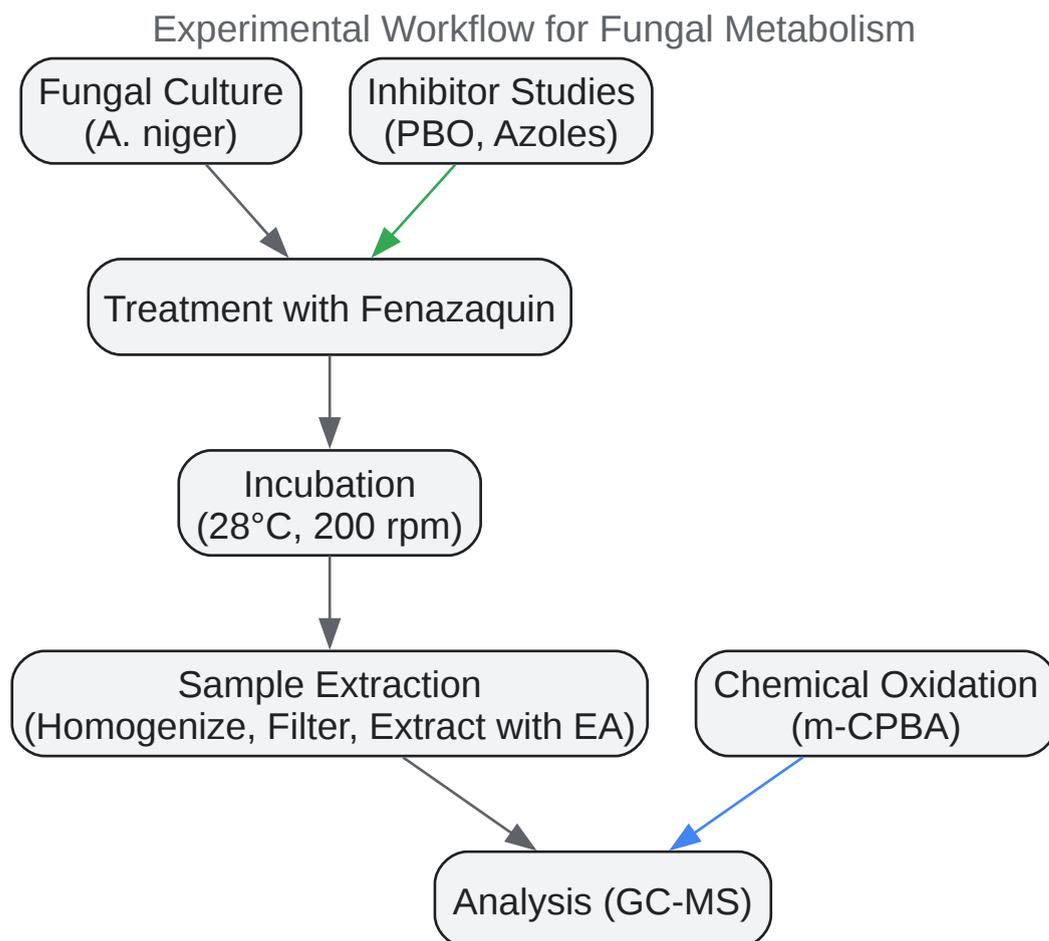


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The primary oxidative metabolism of **fenazaquin** involves ether bridge cleavage, a process catalyzed by specific cytochrome P450 enzymes in fungi and likely plants.

Detailed Experimental Protocol: Fungal Metabolism

The following methodology, based on the study using *Aspergillus niger*, provides a model protocol for investigating **fenazaquin** metabolism in microorganisms [2].



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*Workflow for studying **fenazaquin** metabolism in fungi, including chemical oxidation and inhibitor studies for mechanistic insight.*

- **Kinetics Study:** *Aspergillus niger* was cultured in Potato Dextrose Broth (PDB) at 28°C. **Fenazaquin** was added to the culture (final concentration ~0.5 mg/L). Cultures were incubated (0-14 days) with shaking (200 rpm). Controls included sterilized culture and media control [2].
- **Metabolite Identification:** Post-incubation, the entire culture was homogenized and filtered. The filtrate and mycelia were extracted with methanol, followed by liquid-liquid extraction with ethyl acetate. The concentrated extracts were analyzed by **GC-MS** (Rtx-5MS column, programmed temperature from 160°C to 295°C) for metabolite identification [2].
- **Chemical Oxidation:** To mimic enzymatic oxidation, **fenazaquin** was reacted with **m-chloroperoxybenzoic acid (m-CPBA)** in dichloromethane at 25°C. The reaction products were

analyzed by GC-MS to compare with fungal metabolites [2].

- **Enzyme Inhibition Studies:** Fungal cultures were pre-incubated for 12 hours with specific inhibitors prior to **fenazaquin** addition [2]:
 - **Cytochrome P450 inhibitors:** Piperonyl butoxide (PBO), ketoconazole, myclobutanil.
 - **Flavin-dependent mono-oxygenase inhibitor:** Methimazole.
 - The dissipation rate of **fenazaquin** was monitored to deduce the enzymes involved.

Key Quantitative Data and Regulatory Toxicity

The experimental and regulatory assessments provide the following critical quantitative data.

Parameter	Value / Finding	Context / Significance
Half-life in *A. niger*	0.6 days [2]	Indicates rapid microbial degradation in soil.
Half-life with PBO inhibitor	58.7 days [2]	Confirms metabolism is primarily mediated by cytochrome P450s.
ADI (Fenazaquin)	0.005 mg/kg bw/day [1] [3]	Toxicological reference for long-term consumer exposure.
ARfD (Fenazaquin)	0.1 mg/kg bw [1] [3]	Toxicological reference for short-term consumer exposure.
ADI (TBPE)	0.002 mg/kg bw/day [1] [3]	Stricter ADI due to higher toxicity of the metabolite.
ARfD (TBPE)	0.002 mg/kg bw [1] [3]	Very strict ARfD highlights acute toxicity concern.

Research Gaps and Future Directions

The current research, while informative, leaves several areas open for further investigation:

- **Animal Metabolism:** The search results did not reveal new primary studies on **fenazaquin's** metabolic fate in animals, indicating a significant research gap.

- **Specific P450 Isoforms:** While the involvement of specific, azole-insensitive cytochrome P450s in fungi is confirmed [2], the exact isoforms and their equivalents in plants and animals remain unidentified.
- **Analytical Uncertainty:** Regulatory assessments note that the **extraction efficiency** of the enforcement analytical method for **fenazaquin** has not been fully proven, introducing uncertainty in residue data [1] [3].

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References

1. Modification of the existing maximum residue levels for ... [pmc.ncbi.nlm.nih.gov]
2. Oxidative metabolism of quinazoline insecticide fenazaquin by ... [applbiolchem.springeropen.com]
3. Setting of an import tolerance for fenazaquin in hops - PMC [pmc.ncbi.nlm.nih.gov]

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